4-Methoxy-2-methylbutanoic acid

Beschreibung

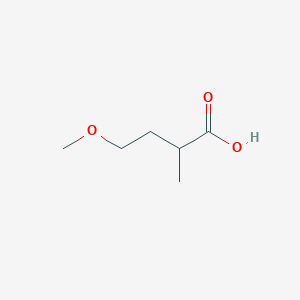

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(6(7)8)3-4-9-2/h5H,3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZOYSGAEPJFKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561666 | |

| Record name | 4-Methoxy-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35841-41-9 | |

| Record name | 4-Methoxy-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Methoxy 2 Methylbutanoic Acid

Contemporary Synthetic Approaches to 4-Methoxy-2-methylbutanoic Acid and its Analogs

The efficient construction of this compound and its analogs hinges on the development of high-yield and selective synthetic routes. Modern organic synthesis provides a toolbox of methods that can be applied to achieve these goals.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical aspect of modern synthetic chemistry, aiming to maximize product yield and minimize the formation of byproducts. Key parameters that are typically fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

In multi-component reactions, which are often employed for the synthesis of complex molecules, the catalyst and solvent system play a crucial role. For instance, studies on the synthesis of heterocyclic compounds have shown that polar solvents can lead to better results than non-polar ones. chemsynthesis.com In some cases, solvent-free conditions have proven to be highly effective, leading to excellent yields. chemsynthesis.comnih.gov For example, the use of scandium triflate (Sc(OTf)₃) as a catalyst has been shown to be highly efficient in certain reactions, with optimization of the catalyst loading having a significant impact on the product yield. chemsynthesis.com Research has demonstrated that a 5 mol% loading of Sc(OTf)₃ at 100°C can result in a 98% yield of the desired product, whereas reducing the catalyst amount to 3 mol% drops the yield to 29%. chemsynthesis.com

Temperature is another critical parameter that requires careful optimization. Studies have shown that a specific temperature can be optimal for a reaction, with either an increase or decrease leading to lower yields. chemsynthesis.com The optimization of these conditions is often presented in a tabular format to clearly illustrate the effect of each variable.

Table 1: Illustrative Example of Reaction Condition Optimization

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 10 | Ethanol | 100 | 20 | 60 |

| 2 | 10 | Toluene | 100 | 20 | 45 |

| 3 | 10 | None | 100 | 2 | 78 |

| 4 | 5 | None | 100 | 2 | 98 |

| 5 | 3 | None | 100 | 2 | 29 |

| 6 | 5 | None | 90 | 2 | - |

| 7 | 5 | None | 110 | 2 | - |

This table is a generalized representation based on findings from synthetic methodology studies. chemsynthesis.com

Stereoselective Synthesis of Enantiopure Intermediates

The presence of a chiral center at the second carbon of this compound means that it can exist as two enantiomers. In many applications, particularly in the life sciences, only one enantiomer is biologically active. Therefore, the stereoselective synthesis of enantiopure intermediates is of paramount importance. google.com

Asymmetric catalysis is a powerful tool for the production of enantiomerically enriched compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. nih.gov These catalysts, often composed of a metal center and a chiral organic ligand, create a chiral environment that directs the reaction to favor the formation of one enantiomer over the other. nih.gov

Peptide-based catalysts have emerged as a promising class of catalysts for asymmetric transformations. uoa.gr These catalysts can form well-defined secondary structures, such as α-helices, which create chiral pockets that can bind substrates with high stereoselectivity. uoa.gr The N-terminal amine groups of these helices can act as hydrogen-bond donors, activating the substrate for a stereoselective reaction. uoa.gr

Enantioselective hydrogenation is a widely used method for the synthesis of chiral molecules. nih.gov This technique involves the addition of hydrogen across a double bond in the presence of a chiral catalyst, leading to the formation of a stereocenter with high enantiomeric excess. nih.gov Ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP, are well-known catalysts for the asymmetric hydrogenation of a variety of functional groups, including alkenes and ketones. nih.gov

For the synthesis of a chiral carboxylic acid like this compound, a potential strategy would involve the asymmetric hydrogenation of a corresponding α,β-unsaturated carboxylic acid or ester precursor. The choice of catalyst and reaction conditions would be critical to achieving high enantioselectivity.

Precursor Chemistry and Intermediate Derivatization in Complex Synthesis

The synthesis of complex molecules often relies on the use of well-defined precursors that can be elaborated into the final target. Butanoic acid and its derivatives are versatile building blocks in organic synthesis.

Utility of Butanoic Acid Derivatives as Synthetic Precursors

Derivatives of butanoic acid are valuable starting materials for the synthesis of a wide range of compounds. For instance, butanoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester is a more complex molecule that incorporates a 2-methylbutanoic acid moiety. nbinno.com This demonstrates how the butanoic acid framework can be integrated into larger structures with additional functional groups.

Furthermore, simple esters of butanoic acid, such as methyl 2-methylbutanoate, serve as readily available starting materials for various chemical transformations. youtube.com These esters can be subjected to reactions such as alkylation, condensation, and reduction to introduce further complexity. The methoxy (B1213986) group in this compound is introduced from a precursor that already contains this functionality or is installed during the synthetic sequence.

Table 2: Selected Butanoic Acid Derivatives and Their Relevance

| Compound Name | Molecular Formula | Relevance |

| This compound | C₆H₁₂O₃ | Target molecule of interest. nih.gov |

| Butanoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester | C₁₅H₂₀O₄ | Example of a complex molecule derived from a butanoic acid structure. nbinno.com |

| Methyl 2-methylbutanoate | C₆H₁₂O₂ | A common and versatile synthetic precursor. youtube.com |

| Methyl 4-methoxybutanoate | C₆H₁₂O₃ | A precursor containing the methoxybutyrate backbone. |

Strategic Derivatization of Functional Groups for Synthetic Utility

The synthetic utility of this compound is significantly enhanced through the strategic derivatization of its carboxylic acid and methoxy functional groups. These transformations allow for the introduction of a wide array of other functionalities, paving the way for the synthesis of more complex molecules.

The carboxylic acid group is a primary site for derivatization. Standard transformations include esterification and amidation, which proceed through nucleophilic acyl substitution. For instance, the reaction of this compound with an alcohol in the presence of an acid catalyst yields the corresponding ester. masterorganicchemistry.com Similarly, amides can be formed by reacting the carboxylic acid with a primary or secondary amine, often facilitated by a coupling agent to enhance the reaction rate and yield. youtube.com

Another key derivatization involves the conversion of the carboxylic acid to an acid chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride is a highly reactive intermediate that can readily undergo reaction with a variety of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively.

The methoxy group, while generally less reactive than the carboxylic acid, can also be a target for derivatization. A common transformation is the cleavage of the methyl ether to yield the corresponding alcohol. This can be accomplished using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. Selective cleavage of methoxy groups is a valuable tool in organic synthesis, particularly when other functional groups that might be sensitive to harsh conditions are present. nih.govacs.orgacs.org

| Functional Group | Derivatization Reaction | Reagents | Product |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., DCC) | Amide |

| Carboxylic Acid | Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride |

| Methoxy Group | Ether Cleavage | Boron Tribromide (BBr₃) | Alcohol |

Investigating Chemical Reactivity and Functional Group Transformations

Mechanistic Studies of Carboxylic Acid Reactions

The reactions of the carboxylic acid moiety in this compound follow well-established mechanistic pathways. Nucleophilic acyl substitution is the predominant mechanism for the conversion of the carboxylic acid to its derivatives. ualberta.ca

In Fischer esterification, the reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate undergoes a series of proton transfer steps, leading to the elimination of a water molecule and the formation of the ester. masterorganicchemistry.com All steps in the Fischer esterification are reversible. masterorganicchemistry.com

The formation of amides from carboxylic acids and amines can be challenging due to the basicity of the amine, which can deprotonate the carboxylic acid to form a non-reactive carboxylate salt. To overcome this, coupling agents are often employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. libretexts.org

The conversion of the carboxylic acid to an acid chloride with thionyl chloride proceeds through the formation of a chlorosulfite intermediate. libretexts.org This intermediate is highly reactive towards nucleophilic attack by a chloride ion, leading to the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride gases. libretexts.orglibretexts.org

Reactivity of the Methoxy Moiety in Organic Reactions

The methoxy group in this compound is a relatively unreactive ether functionality. However, under specific conditions, it can undergo cleavage to form a hydroxyl group. This reaction typically requires strong protic acids or Lewis acids.

Selective cleavage of one methoxy group in the presence of others can be achieved, often influenced by steric and electronic factors within the molecule. nih.gov For instance, the presence of a neighboring hydroxyl group can facilitate the cleavage of an adjacent methoxy group through an intramolecular hydrogen abstraction mechanism. nih.govacs.orgacs.org While not directly applicable to the structure of this compound in its ground state, this highlights the potential for tailored reactivity based on molecular architecture.

| Reaction | Reagent | Key Mechanistic Feature |

| Ether Cleavage | Boron Tribromide (BBr₃) | Formation of a strong B-O bond drives the reaction. |

| Ether Cleavage | Hydrobromic Acid (HBr) | Protonation of the ether oxygen followed by Sₙ2 attack by bromide. |

Exploration of Derivatization Pathways for Enhanced Reactivity

To enhance the synthetic utility of this compound, its carboxylic acid group can be converted into more reactive functionalities. This strategy is crucial for facilitating reactions that are otherwise difficult to achieve with the parent carboxylic acid.

As previously mentioned, the conversion to an acid chloride is a primary method for activating the carboxyl group. libretexts.org The resulting acyl chloride is significantly more electrophilic than the carboxylic acid and readily reacts with a wide range of weak nucleophiles.

Another approach to enhance reactivity is the formation of an acid anhydride (B1165640). This can be achieved by reacting the carboxylic acid with a dehydrating agent or by reacting a carboxylate salt with an acyl chloride. The anhydride is also a potent acylating agent, though generally less reactive than the corresponding acid chloride.

The table below summarizes key derivatization pathways that lead to enhanced reactivity of the carboxylic acid functionality.

| Starting Material | Reagent | Reactive Intermediate | Subsequent Reactions |

| This compound | Thionyl Chloride (SOCl₂) | 4-Methoxy-2-methylbutanoyl chloride | Friedel-Crafts acylation, reaction with organocuprates |

| This compound | Acetic Anhydride | Mixed Anhydride | Acylation of amines and alcohols |

By transforming the relatively unreactive carboxylic acid into these more potent electrophiles, a broader scope of chemical transformations becomes accessible, thereby expanding the role of this compound as a versatile building block in organic synthesis.

Stereochemical Principles and Chiral Applications in Research

Chiral Properties and Isomerism of 4-Methoxy-2-methylbutanoic Acid

The presence of a stereogenic center in this compound is the source of its chirality, leading to the existence of enantiomers.

This compound possesses a single stereogenic center at the C2 carbon atom. nih.gov This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, a carboxylic acid group, and a 2-methoxyethyl group. The presence of this chiral center means that the molecule is not superimposable on its mirror image, resulting in two enantiomeric forms: (R)-4-methoxy-2-methylbutanoic acid and (S)-4-methoxy-2-methylbutanoic acid.

Table 1: Stereochemical Properties of this compound

| Property | Value |

|---|---|

| Undefined Atom Stereocenter Count | 1 nih.gov |

| Defined Bond Stereocenter Count | 0 nih.gov |

| Undefined Bond Stereocenter Count | 0 nih.gov |

Methodologies for Enantiomeric Resolution and Purity Assessment

Since enantiomers have identical physical properties in an achiral environment, their separation (resolution) and the determination of enantiomeric purity require chiral methods.

Chiral chromatography is a powerful technique for separating enantiomers. sigmaaldrich.com This can be achieved using either chiral stationary phases (CSPs) or chiral mobile phase additives. In the case of carboxylic acids like this compound, chiral stationary phases containing basic moieties can be effective. Alternatively, derivatization of the carboxylic acid with a chiral alcohol to form diastereomeric esters allows for separation on a standard achiral column. libretexts.org High-performance liquid chromatography (HPLC) with a chiral column is a common approach. sielc.com The choice of the chiral stationary phase and mobile phase composition is crucial for achieving successful separation. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish between enantiomers through the use of chiral solvating agents (CSAs). nih.govrsc.org These agents are themselves chiral and form transient diastereomeric complexes with the enantiomers of the analyte. nih.govrsc.org This interaction leads to different chemical shifts for corresponding protons in the two enantiomers, allowing for their discrimination and the determination of enantiomeric excess (ee). nih.gov For this compound, azaheterocyclic diphenylmethanol-based chiral solvating agents have been shown to be effective. nih.govrsc.org The formation of a 1:1 complex between the CSA and the acid can be confirmed using Job plots in ¹H NMR experiments. nih.govrsc.org

Table 2: NMR Enantiodiscrimination Data for (rac)-4-Methoxy-2-methylbutanoic Acid with a Chiral Solvating Agent

| Parameter | Observation | Reference |

|---|---|---|

| CSA to Analyte Ratio for Best Resolution | 1:1 | nih.govrsc.org |

Influence of Stereochemistry on Chemical and Biological Interactions

The distinct three-dimensional arrangement of enantiomers leads to different interactions with other chiral molecules, including biological macromolecules like enzymes and receptors. nih.gov

In a biological system, one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov This is because biological targets are inherently chiral and will interact differently with each enantiomer. nih.gov The binding of a molecule to its target often requires a specific three-point interaction, which only one enantiomer may be able to achieve effectively. nih.gov

While specific studies on the differential biological activities of the (R) and (S) enantiomers of this compound are not extensively detailed in the provided context, the general principles of stereochemistry in drug action suggest that they would likely exhibit different pharmacological and toxicological profiles. nih.govnih.gov For instance, the metabolism of each enantiomer by enzymes can occur at different rates, leading to variations in their pharmacokinetic profiles. nih.gov The stereochemistry can also influence transport across biological membranes, which is often mediated by chiral protein transporters. nih.gov

Research Applications in Organic Synthesis and Advanced Materials

Role as a Chiral Synthon and Building Block in Complex Molecule Synthesis

The presence of a stereocenter and multiple functional groups in 4-methoxy-2-methylbutanoic acid makes it a valuable chiral synthon, or building block, for the assembly of more complex molecules. Chiral synthons are crucial in modern organic synthesis, particularly in the pharmaceutical and life science industries, where the specific three-dimensional arrangement of atoms is critical to a molecule's function. The commercial availability of related chiral chemicals underscores the utility of such structures in synthetic chemistry. cphi-online.com

Research has identified close analogues of this compound as key intermediates for the synthesis of organic compounds that contain isoprene (B109036) units. google.com Isoprenoids are a vast and diverse class of naturally occurring organic chemicals with functions ranging from hormones to antioxidants. nih.gov

A patented process highlights the use of 4-alkyloxy-2-methylbutanoic acids as building blocks for creating complex molecules like β-carotene and other carotenoids such as canthaxanthin, zeaxanthin, and astaxanthin, as well as vitamins A and E. google.com Carotenoids are pigments found in plants and other photosynthetic organisms, and they are synthesized from the five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov The synthesis pathway involving 4-alkyloxy-2-methylbutanoic acid provides a synthetic route to these valuable compounds. google.com

The structural framework of this compound is a feature found within various biologically active molecules. For instance, the synthesis of novel derivatives of valsartan, an antihypertensive drug, involves complex butanoic acid structures. nih.gov While direct use of this compound as an intermediate in the synthesis of specific, named biologically active molecules is not extensively documented in a survey of recent literature, its functional groups—a carboxylic acid and an ether—provide versatile handles for chemical modification. The methoxy (B1213986) group, in particular, is a common feature in many biologically active compounds, where it can influence factors like solubility and binding affinity. nih.govmdpi.com Its potential as a building block for creating new therapeutic agents or other biologically relevant molecules remains an area for further investigation.

Application as a Specialized Reagent in Chemical Transformations

Beyond its role as a structural building block, this compound can serve as a specialized reagent. Its availability from chemical suppliers facilitates its use in research and development. sigmaaldrich.com The carboxylic acid functional group allows it to participate in a wide range of standard organic reactions, such as esterifications, amidations, and reductions. The presence of the methoxy group at the 4-position can influence the reactivity and properties of the resulting products, potentially offering advantages over simpler alkyl carboxylic acids.

Exploratory Research in Advanced Materials Development (e.g., Bioplastics Precursors)

Currently, there is limited to no specific information in the scientific literature detailing the exploratory research or application of this compound in the development of advanced materials, such as precursors for bioplastics. While molecules with similar functionalities are investigated for polymer synthesis, this particular compound has not been identified as a primary focus in this field based on available research.

State of the Art Analytical Techniques for Comprehensive Characterization

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the detailed structural analysis of 4-Methoxy-2-methylbutanoic acid, offering insights into its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals correspond to the different types of protons in the molecule. For instance, the protons of the methyl group (CH₃) attached to the chiral center at C2 would appear as a doublet, while the methoxy (B1213986) group (OCH₃) protons would present as a singlet. The methylene (B1212753) protons (CH₂) at C3 and C4 would exhibit more complex splitting patterns due to their coupling with neighboring protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. This allows for the identification of the carbonyl carbon of the carboxylic acid, the methoxy carbon, and the carbons of the butyl chain.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key functional groups.

The most prominent and easily identifiable feature would be the broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. This broadness is a result of intermolecular hydrogen bonding. docbrown.info Another strong absorption band would be observed in the range of 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.info

Additionally, the C-O stretching vibrations of the ether linkage (methoxy group) and the carboxylic acid would appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would be observed around 2850-3000 cm⁻¹. libretexts.orglibretexts.org The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) provides a molecular "fingerprint" that can be used to confirm the identity of the compound. docbrown.info

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carbonyl | C=O Stretch | 1700-1725 |

| Ether | C-O Stretch | 1000-1300 |

| Alkane | C-H Stretch | 2850-3000 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.

For this compound (C₆H₁₂O₃), the predicted monoisotopic mass is approximately 132.0786 g/mol . nih.gov HRMS can confirm this mass with a high degree of accuracy, helping to distinguish it from other compounds with the same nominal mass.

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed. Fragmentation of the molecular ion can also occur, providing valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a water molecule ([M-H₂O]⁺) or the carboxyl group. The fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification. Predicted collision cross-section values for different adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in its identification. uni.lu

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures before its detection and quantification.

Gas Chromatography (GC) with Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, it can be derivatized to a more volatile form, such as its methyl ester. nih.govnyc.gov

In GC-MS analysis, the sample is first vaporized and injected into the GC column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. youtube.com The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the analyte. youtube.com This technique is widely used in metabolomics studies to analyze volatile organic compounds in biological samples. nih.gov

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of compounds in complex matrices. uab.edu This method is particularly useful for non-volatile compounds like this compound that are not amenable to GC-MS without derivatization. nih.gov

In LC-MS/MS, the sample is first separated by liquid chromatography, typically using a reversed-phase column. The eluent from the LC column is then introduced into the mass spectrometer. The first mass spectrometer (MS1) isolates the parent ion of the target analyte (in this case, the protonated or deprotonated molecule of this compound). This isolated ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed by the second mass spectrometer (MS2). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity, making it ideal for quantitative analysis in complex biological or environmental samples. uab.edushimadzu.com The development of LC-MS/MS methods often involves optimizing chromatographic conditions and mass spectrometric parameters to achieve the best separation and detection of the target analyte. unimi.itnih.gov

Optimized Derivatization Strategies for Analytical Enhancement

Due to the polar nature and relatively low volatility of carboxylic acids, derivatization is a common and often necessary step to improve their analytical performance in both gas and liquid chromatography. youtube.comrestek.com For this compound, derivatization of the carboxylic acid group can significantly enhance its chromatographic behavior and detection sensitivity.

The primary goal of derivatization for gas chromatography is to convert the polar carboxylic acid group into a less polar, more volatile derivative. youtube.comrestek.com This reduces interactions with the stationary phase, leading to improved peak shape and thermal stability. youtube.comrestek.com Two of the most common derivatization methods for carboxylic acids are esterification and silylation. lmaleidykla.lt

Esterification: This process converts the carboxylic acid to its corresponding ester, typically a methyl ester (FAME - Fatty Acid Methyl Ester). restek.comnih.gov A common reagent for this is 14% boron trifluoride in methanol (B129727) (BF3-methanol), which requires mild heating (around 60°C) for approximately one hour. restek.com Another approach is the use of an acetyl chloride/alcohol reagent, where the reaction time can vary depending on the specific acid and alcohol used. nih.gov For instance, while some bile acids can be methylated almost instantaneously at 50°C, other steroidal carboxylic acids may require longer reaction times. nih.gov A recently developed on-column esterification method using a solid-phase extraction column packed with silver-ion silica (B1680970) gel allows for the rapid conversion of carboxylic acids to their methyl esters during elution, streamlining the process. acs.org

Silylation: This technique involves replacing the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.comphenomenex.blog Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are widely used. youtube.comrestek.commdpi.com The resulting TMS esters are more volatile and thermally stable, making them well-suited for GC analysis. youtube.com Silylation is effective for a range of compounds including alcohols, phenols, and carboxylic acids. phenomenex.blognih.gov However, silylation reactions require anhydrous conditions, as the reagents are sensitive to moisture. nih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Derivatization Method | Reagent(s) | Target Functional Group | Advantages |

| Esterification | Boron trifluoride in Methanol (BF3-Methanol) | Carboxylic Acid | Mild reaction conditions, widely used for FAMEs. restek.com |

| Acetyl Chloride/Alcohol | Carboxylic Acid | Simple procedure, reaction time can be optimized. nih.gov | |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + TMCS | Carboxylic Acid, Hydroxyl, Amine, Thiol | Forms volatile and thermally stable derivatives. youtube.comlmaleidykla.lt |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Carboxylic Acid, Hydroxyl, Amine, Thiol | Highly volatile byproducts, effective for many functional groups. nih.govyoutube.com |

Targeted Derivatization for Enhanced Mass Spectrometric Sensitivity

For mass spectrometry (MS) based detection, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization can be employed not only to improve chromatographic separation but also to enhance the ionization efficiency and thus the sensitivity of the analysis. nih.govnih.gov While underivatized short-chain fatty acids can be analyzed by LC-MS, it often requires specific mobile phase conditions and can suffer from poor ionization. nih.gov

Several derivatization reagents are designed to introduce a readily ionizable moiety onto the analyte molecule. For instance, benzyl (B1604629) chloroformate (BCF) has been used for the sensitive determination of short-chain fatty acids by GC-MS. rsc.org Similarly, propyl chloroformate (PCF) has been shown to be effective for the simultaneous analysis of short-chain fatty acids and branched-chain amino acids. nih.gov

For LC-MS applications, reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) are used to derivatize short-chain fatty acids, making them suitable for analysis with conventional reversed-phase systems and enhancing their detection by MS. shimadzu.com The derivatization with 3-NPH proceeds under mild conditions in an aqueous solution, which is advantageous as it avoids the need for sample drying and prevents the loss of volatile components. shimadzu.com Other reagents used to enhance MS sensitivity for carboxylic acids include aniline (B41778) and O-benzylhydroxylamine. nih.govnih.gov Derivatization with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) has also been shown to enhance GC-MS detection of short-chain fatty acids. nih.gov

The automation of sample preparation and derivatization workflows offers significant advantages in terms of throughput, reproducibility, and reduction of manual labor and potential errors. nih.govthermofisher.combiotage.com Robotic autosamplers can be programmed to perform a series of steps, including the addition of reagents, mixing, heating, and injection into the chromatographic system. thermofisher.comnih.gov

For the analysis of fatty acids, an automated online derivatization method using trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) has been developed. nih.gov In this system, a robotic autosampler performs the derivatization of each sample individually immediately before injection into the GC-MS, leading to improved reproducibility compared to manual batch derivatization. nih.gov Such automated systems are ideal for high-throughput analysis, allowing for rapid and efficient profiling of fatty acids with reduced sample handling and faster data acquisition. nih.gov While a study on an early robotic workstation for organic acid analysis noted some reliability issues and lower recoveries compared to manual methods, modern automated systems have significantly improved in performance and reliability. nih.govbiotage.com

Computational and Theoretical Chemistry Studies

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. For 4-Methoxy-2-methylbutanoic acid, these investigations would provide insights into its reactivity, stability, and spectroscopic properties.

Reaction Pathway and Transition State Calculations

Theoretical calculations can elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways, intermediate structures, and the transition states that connect them.

Techniques such as the synchronous transit-guided quasi-Newton (STQN) method are employed to locate transition state geometries and calculate their energies. This information is vital for understanding the kinetics and thermodynamics of reactions, such as its synthesis or degradation.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. For this compound, MD simulations would reveal its conformational flexibility and the interactions between the molecule and its environment, such as a solvent.

By simulating the molecule's movements, a conformational landscape can be generated, identifying the most stable three-dimensional arrangements (conformers) and the energy barriers between them. This is particularly important for a flexible molecule like this compound, which has several rotatable bonds. The results of such simulations would be crucial for understanding its biological activity, if any, and its physical properties.

Prediction of Spectroscopic Properties and Chiral Interactions

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for structure validation. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

Furthermore, as this compound is a chiral molecule, computational methods can be used to study its chiral interactions. This includes predicting its chiroptical properties, such as its specific rotation, and simulating its interactions with other chiral molecules, which is essential for applications in stereoselective synthesis and pharmacology.

Biochemical Pathways and Microbial Transformations

Metabolic Origins and Biotransformation Pathways of Related Acids

Leucine (B10760876) Catabolism and Branched-Chain Fatty Acid Synthesis

The catabolism of the essential amino acid leucine is a well-documented pathway in various organisms, including bacteria, and serves as a primary route for the production of branched-chain fatty acids. This multi-step process begins with the transamination of leucine to α-ketoisocaproate. Subsequently, this intermediate undergoes oxidative decarboxylation to form isovaleryl-CoA.

Through a series of further enzymatic reactions, isovaleryl-CoA can be converted into precursors for fatty acid synthesis. One of the key intermediates in this pathway is 2-methylbutanoic acid. This compound is recognized as a bacterial metabolite, particularly produced from leucine during periods of nutrient starvation nih.gov. The degradation of leucine is a significant source of various branched-chain fatty acids in microbial metabolism nih.govyoutube.comyoutube.com.

While the synthesis of the 2-methylbutanoic acid backbone from leucine is established, the introduction of a methoxy (B1213986) group at the C4 position to form 4-Methoxy-2-methylbutanoic acid is not a documented step in this primary catabolic pathway. It is plausible that a subsequent biotransformation, such as an O-methylation reaction, could occur. O-methyltransferases are a class of enzymes known to catalyze the transfer of a methyl group to a hydroxyl or carboxyl group on a variety of substrates. However, specific enzymatic activity for the methoxylation of a 2-methylbutanoic acid precursor to yield this compound has not been reported in the existing scientific literature.

Microbial Metabolic Shifts and Environmental Stress Responses

Microbial metabolism is highly adaptable and can shift in response to environmental stressors such as nutrient limitation or changes in pH. Under such conditions, the production of certain metabolites, including branched-chain fatty acids derived from amino acid catabolism, can be altered. For instance, in some bacteria, nutrient starvation is known to trigger the production of 2-methylbutanoic acid from leucine nih.gov.

These metabolic shifts are a survival mechanism, allowing the microorganism to utilize available resources, such as amino acids, for energy and the synthesis of essential molecules. The profile of metabolites produced can vary significantly depending on the microbial species and the specific environmental conditions. While this highlights the dynamic nature of microbial biochemical pathways, there is currently no direct evidence linking environmental stress to the production of this compound.

Research on Microbial Production and Enzyme-Catalyzed Conversions

There is a significant body of research on the microbial production of various organic acids, including branched-chain fatty acids like 2-methylbutanoic acid, through fermentation processes researchgate.netgoogle.com. These efforts are often aimed at producing valuable flavor and fragrance compounds or platform chemicals from renewable resources.

However, a review of the current scientific and patent literature reveals no specific research focused on the microbial production or enzyme-catalyzed conversion to this compound. The synthesis of this compound would likely require a multi-step enzymatic process, potentially involving the pathways of leucine degradation followed by a specific methylation event. The discovery or engineering of an enzyme capable of catalyzing the targeted methoxylation of a suitable precursor would be a critical step toward the biotechnological production of this compound.

Patent Landscape and Intellectual Property in Chemical Manufacturing

Analysis of Patented Synthesis Processes for Industrial Production

The industrial production of substituted butanoic acids, a class to which 4-Methoxy-2-methylbutanoic acid belongs, is characterized by a drive for efficiency, high yields, and cost-effectiveness. Patented processes for similar molecules highlight common strategies that would likely be applicable to the large-scale synthesis of this compound. These methods often involve catalytic oxidation or hydration followed by hydrolysis, under specific temperature and pressure conditions to maximize output and purity.

A notable patented process for a related compound, 4-alkanoyloxy-2-methylbutanoic acid, involves the catalytic oxidation of a corresponding aldehyde. google.com This process is designed for efficiency and can be carried out using air as the oxidant, which is a significant cost-saving measure in an industrial setting. google.com The reaction is typically performed in the presence of a transition metal salt catalyst. google.com Such a process could be adapted for this compound, likely starting from 4-methoxy-2-methylbutanal.

Another relevant patented method is the synthesis of 2-hydroxy-4-methylthio-butanoic acid, which proceeds via the hydration and subsequent hydrolysis of 2-hydroxy-4-methyl-thiobutyronitrile. google.com This patent emphasizes the recycling of reagents like ammonium (B1175870) bisulfate to reduce waste and raw material consumption, a critical consideration for sustainable and economical industrial production. google.com

The table below summarizes key parameters from patented synthesis processes for compounds structurally similar to this compound, offering a blueprint for its potential industrial production.

| Parameter | Patented Process for 4-alkanoyloxy-2-methylbutanoic acid google.com | Patented Process for 2-hydroxy-4-methylthio-butanoic acid google.com |

| Starting Material | Corresponding aldehyde (e.g., 4-alkanoyloxy-2-methylbutanal) | 2-hydroxy-4-methyl-thiobutyronitrile |

| Key Reaction Steps | Catalytic Oxidation | Hydration followed by Hydrolysis |

| Catalyst | Transition metal salt | Sulfuric acid |

| Oxidant | Gas containing O₂, such as air | Not applicable |

| Solvent | Polar aprotic or polar protic solvents (e.g., ethyl acetate, methanol) | Reaction system containing sulfuric acid |

| Temperature Range | -10°C to 150°C | Not specified in detail |

| Pressure | Ambient or up to 20 bar | Not specified in detail |

| Key Innovation | Use of air as an oxidant; broad range of applicable solvents. | Recirculation of ammonium bisulfate to minimize waste. |

Patenting of Novel Synthetic Applications and Intermediates

The strategic value of this compound and its analogues is underscored by patents covering their application as intermediates in the synthesis of complex, high-value products. The intellectual property in this area often focuses on the novel use of these building blocks to create commercially significant molecules, such as vitamins and carotenoids.

For instance, a patent for the production of 4-alkanoyloxy-2-methylbutanoic acid explicitly states its use in organic syntheses, particularly as a building block for compounds containing isoprene (B109036) units. google.com This includes the synthesis of β-carotene, other carotenoids like canthaxanthin, zeaxanthin, and astaxanthin, as well as Vitamin E and Vitamin A. google.com The patenting of such applications effectively carves out a protected market for the intermediate, as its use in the synthesis of these specific end-products would be covered by the patent.

Similarly, patents for related compounds, such as 2-oxo-4-methylthiobutyric acid, highlight their role as advantageous substitutes for methionine, with applications in animal nutrition. google.com The patent not only covers the synthesis of the acid itself but also its use, thereby protecting its application space. google.com The development of a simple, industrial-scale synthesis is a key aspect of such patents, enabling the commercial viability of the application. google.com

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-Methoxy-2-methylbutanoic acid with high enantiomeric purity?

A multi-step approach is typically employed:

- Step 1 : Start with a keto-ester intermediate (e.g., methyl 2-methyl-4-oxobutanoate) and introduce the methoxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions .

- Step 2 : Catalytic asymmetric hydrogenation or enzymatic resolution (e.g., using lipases) can achieve enantiomeric purity. For example, Reaxys and Pistachio databases suggest chiral catalysts like Ru-BINAP complexes for similar substrates .

- Purification : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) and validate purity via polarimetry or chiral GC-MS .

Table 1 : Example reaction conditions for enantioselective synthesis

| Step | Reagent/Catalyst | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| Methoxylation | NaOMe/MeOH | THF | 75 | - |

| Asymmetric reduction | Ru-(S)-BINAP | EtOH | 82 | 95 |

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- NMR : H and C NMR to confirm the methoxy group (δ ~3.3 ppm for H) and carboxylic acid (δ ~170 ppm for C). Compare with NIST reference data for analogous butanoic acids .

- IR : Strong absorption at ~1700 cm (C=O stretch) and 2500-3300 cm (broad O-H stretch).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M-H] at m/z 146.1) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.

- Waste Disposal : Neutralize with bicarbonate before incineration via licensed hazardous waste services .

Advanced Research Questions

Q. How can kinetic and isotopic labeling studies elucidate reaction mechanisms involving this compound?

- Kinetic Analysis : Monitor reaction progress via inline FTIR or NMR to determine rate constants. For decarboxylation studies, use C-labeled carboxylic groups to track CO release .

- Isotopic Labeling : Synthesize deuterated variants (e.g., CD-methoxy) to study hydrogen transfer pathways in enzymatic reactions .

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?

Q. How should researchers address contradictions in reported physicochemical data (e.g., pKa, solubility)?

- Validation : Cross-reference data from PubChem, NIST, and Reaxys. For pKa, perform potentiometric titration in triplicate under controlled ionic strength (e.g., 0.1 M KCl) .

- Solubility Studies : Use shake-flask method with HPLC quantification in buffers (pH 1–12) and solvents (e.g., DMSO, ethanol) .

Table 2 : Example solubility data in common solvents (hypothetical)

| Solvent | Solubility (mg/mL) | pH Stability |

|---|---|---|

| Water | 12.5 | Stable at pH 4–8 |

| Ethanol | 45.0 | Stable |

| DMSO | 120.0 | Stable |

Q. What methodologies assess the bioactivity of this compound derivatives in enzyme inhibition?

- In Vitro Assays : Use fluorescence-based assays (e.g., trypsin inhibition with Z-GPR-AMC substrate) and measure IC values.

- Molecular Docking : Simulate binding interactions with target enzymes (e.g., COX-2) using AutoDock Vina and validate via SPR (surface plasmon resonance) .

Q. How can thermal and hydrolytic stability be evaluated under varying pH conditions?

- Thermal Stability : Perform TGA/DSC analysis (5–300°C, 10°C/min) to identify decomposition points.

- Hydrolytic Stability : Incubate samples in buffers (pH 2, 7, 12) at 40°C for 14 days. Monitor degradation via UPLC and identify byproducts using Q-TOF-MS .

Notes

- For synthetic challenges, consult biocatalysis databases (e.g., REAXYS_BIOCATALYSIS) to explore enzymatic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.